molecular formula C18H17ClO5S B2715166 Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate CAS No. 860650-17-5

Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate

Cat. No.: B2715166
CAS No.: 860650-17-5
M. Wt: 380.84
InChI Key: WPKRCQSXXVMGQO-UHFFFAOYSA-N
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Description

Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a chlorophenyl group, a thienyl group, and a malonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate typically involves the reaction of 3-chlorobenzaldehyde, 2-thiophenecarboxaldehyde, and dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to form the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

Scientific Research Applications

Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the final compound derived from it .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-[1-(3-bromophenyl)-3-oxo-3-(2-thienyl)propyl]malonate
  • Dimethyl 2-[1-(3-fluorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate
  • Dimethyl 2-[1-(3-methylphenyl)-3-oxo-3-(2-thienyl)propyl]malonate

Uniqueness

Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific biological activities or material properties .

Properties

IUPAC Name

dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-thiophen-2-ylpropyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO5S/c1-23-17(21)16(18(22)24-2)13(11-5-3-6-12(19)9-11)10-14(20)15-7-4-8-25-15/h3-9,13,16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKRCQSXXVMGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(CC(=O)C1=CC=CS1)C2=CC(=CC=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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